N-(2-Fluorophenyl)-3-aminopropionic acid chemical properties
N-(2-Fluorophenyl)-3-aminopropionic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(2-Fluorophenyl)-3-aminopropionic Acid
Introduction
N-aryl β-amino acids represent a significant class of compounds in medicinal chemistry and materials science. Their structural motif, characterized by an aromatic amine linked to a propionic acid backbone at the β-position, serves as a versatile scaffold for developing novel therapeutic agents and functional materials. This guide focuses specifically on N-(2-Fluorophenyl)-3-aminopropionic acid , a member of this class featuring a fluorine atom at the ortho position of the phenyl ring. The introduction of fluorine is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.
Given that N-(2-Fluorophenyl)-3-aminopropionic acid is a specific, non-commercial research chemical, publicly available data is limited. Therefore, this guide adopts a comprehensive scientific approach by integrating established principles of organic chemistry with data extrapolated from its close structural analogs, particularly the meta-substituted isomer, N-(3-Fluorophenyl)-3-aminopropionic acid. This methodology provides a robust and predictive overview for researchers, scientists, and drug development professionals, enabling them to anticipate the compound's behavior and design experiments with a higher degree of confidence.
Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its structure and predict its core physical properties. These parameters govern its solubility, stability, and suitability for various experimental conditions.
Chemical Structure:
Caption: Chemical structure of N-(2-Fluorophenyl)-3-aminopropionic acid.
The properties of N-(2-Fluorophenyl)-3-aminopropionic acid are summarized below. Computed values are derived from its chemical structure, while estimated values are based on data from structurally similar compounds.
| Property | Value | Source/Method |
| IUPAC Name | 3-((2-fluorophenyl)amino)propanoic acid | LexiChem |
| Molecular Formula | C₉H₁₀FNO₂ | - |
| Molecular Weight | 183.18 g/mol | Computed |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Predicted by analogy |
| pKa | ~4-5 (Carboxylic acid), ~3-4 (Anilinic amine) | Estimated |
Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for research. The most direct and logical approach for synthesizing N-(2-Fluorophenyl)-3-aminopropionic acid is the aza-Michael addition of 2-fluoroaniline to an acrylic acid derivative. This reaction is known for its efficiency and atom economy.
Caption: General workflow for the synthesis and validation of the target compound.
Experimental Protocol: Synthesis via Aza-Michael Addition
Rationale: This protocol utilizes the nucleophilic nature of the amine in 2-fluoroaniline to attack the electron-deficient β-carbon of acrylic acid. The reaction is typically performed neat or in a polar solvent to facilitate the interaction of the reactants.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoroaniline (1.0 eq) and acrylic acid (1.1 eq).
-
Expertise & Experience: A slight excess of acrylic acid is used to ensure the complete consumption of the more valuable starting aniline. Using acrylic acid directly avoids the need for a subsequent ester hydrolysis step.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes (e.g., 1:1 v/v). The product spot should be more polar than the starting aniline.
-
Continue heating until the 2-fluoroaniline spot is no longer visible on the TLC plate (typically 12-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature. A solid may precipitate.
-
Dilute the mixture with 50 mL of water and adjust the pH to ~3-4 with 1M HCl. This ensures the product is protonated and may aid precipitation while keeping unreacted aniline in its soluble salt form.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid and salts.
-
Experimental Protocol: Purification by Recrystallization
Rationale: Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Selection:
-
Test solubility in various solvents (e.g., ethanol, water, ethanol/water mixtures, ethyl acetate). An ethanol/water mixture is often effective for compounds of this polarity.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent (e.g., boiling ethanol) required to fully dissolve the solid.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Spectroscopic and Analytical Characterization
Unambiguous structure confirmation is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecule's connectivity and composition.
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | ~7.0-7.3 ppm: Multiplets (4H, aromatic protons). ~3.4 ppm: Triplet (2H, -CH₂-NH-). ~2.6 ppm: Triplet (2H, -CH₂-COOH). Variable: Broad singlet (1H, -NH-). ~11-12 ppm: Broad singlet (1H, -COOH). |
| ¹³C NMR | ~175 ppm: C=O. ~148-152 ppm (doublet): C-F. ~115-130 ppm: 5 other aromatic carbons. ~40 ppm: -CH₂-NH-. ~35 ppm: -CH₂-COOH. |
| ¹⁹F NMR | A single peak corresponding to the aryl-fluoride. |
| IR (cm⁻¹) | ~3300: N-H stretch. ~2500-3300 (broad): O-H stretch (acid). ~1700: C=O stretch (acid). ~1600, 1500: Aromatic C=C stretches. ~1250: C-F stretch. |
| MS (ESI-) | [M-H]⁻: Predicted at m/z 182.06. |
Protocol: Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will solubilize the compound and allow for the observation of exchangeable NH and OH protons.
-
IR Spectroscopy: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate from a volatile solvent. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).
Potential Biological Activity and Applications
While specific biological data for N-(2-Fluorophenyl)-3-aminopropionic acid is not published, its structural class is rich with biological relevance. Arylpropionic acids are famously known as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Furthermore, the N-aryl β-amino acid scaffold is explored in various therapeutic areas.
-
Oncology: The N-phenyl group can serve as a key binding element in various enzyme inhibitors. For instance, derivatives of N-phenylacetamide have been developed as potent and selective Aurora Kinase B inhibitors for cancer treatment[2].
-
Antimicrobial Agents: Phenylpropionic acids have been shown to possess inhibitory activity against various bacteria and fungi[3]. The incorporation of a fluorinated phenyl ring could enhance this activity.
-
Neuroscience: As analogs of neurotransmitters like GABA, N-substituted β-amino acids are of interest in developing central nervous system agents.
The ortho-fluoro substituent is expected to induce a conformational bias and alter the electronic properties of the phenyl ring, potentially leading to unique selectivity and potency profiles compared to its other isomers.

